Trisodium;azanide;2-methylpropan-2-olate
Description
Trisodium;azanide;2-methylpropan-2-olate is a ternary sodium salt comprising three sodium ions (Na⁺), an azanide (NH₂⁻) anion, and a 2-methylpropan-2-olate (tert-butoxide, OC(CH₃)₃⁻) anion. This compound is highly basic due to the presence of both azanide (a strong base) and tert-butoxide (a bulky alkoxide base). It is primarily utilized in organic synthesis for deprotonation reactions, particularly in non-aqueous solvents where its dual basicity and solubility enhance reactivity. The tert-butoxide moiety improves solubility in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), while the azanide component provides nucleophilic character for reactions such as eliminations or metalations .
Regulatory data classify it as a self-heating, corrosive substance (UN 3206, Packing Group II), requiring stringent handling protocols to mitigate risks of thermal decomposition or ignition .
Properties
Molecular Formula |
C4H13N2Na3O |
|---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
trisodium;azanide;2-methylpropan-2-olate |
InChI |
InChI=1S/C4H9O.2H2N.3Na/c1-4(2,3)5;;;;;/h1-3H3;2*1H2;;;/q3*-1;3*+1 |
InChI Key |
ZQLFHMTWFXTUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[O-].[NH2-].[NH2-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Anhydrous conditions are critical to prevent hydrolysis.
- Solvents such as dry THF or dimethylformamide (DMF) are preferred.
- The reaction is performed under inert atmosphere to avoid oxidation or moisture interference.
General Procedure
- Dissolve sodium azide in dry solvent.
- Add sodium tert-butoxide solution slowly with stirring.
- Maintain temperature control to avoid decomposition or side reactions.
- Stir the mixture until complete reaction, monitored by spectroscopic methods (e.g., NMR, IR).
- Isolate the product by removal of solvent under reduced pressure.
- Purify the solid by recrystallization from suitable solvents if necessary.
Data Table: Typical Preparation Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Sodium azide purity | ≥ 99% | Commercially available |
| Sodium tert-butoxide source | Prepared fresh or commercial reagent | Anhydrous, stored under inert atmosphere |
| Solvent | Dry THF or DMF | Anhydrous, oxygen-free |
| Temperature | 0 to 25 °C | Controlled to prevent decomposition |
| Reaction time | 1 to 4 hours | Depends on scale and mixing efficiency |
| Atmosphere | Nitrogen or argon | To avoid moisture and oxidation |
| Isolation method | Vacuum evaporation, recrystallization | To obtain pure solid |
Analytical and Research Findings
- Spectroscopic Analysis:
- NMR spectroscopy confirms the presence of tert-butoxide ion by characteristic chemical shifts of methyl groups.
- IR spectroscopy identifies azide ion by a strong absorption band near 2100 cm⁻¹.
- Thermal Stability:
- The compound is sensitive to heat and moisture; decomposition can release nitrogen gas from azide.
- Reactivity:
- The compound acts as a strong base and nucleophile in organic synthesis.
- Yield and Purity:
- Yields typically range from 60% to 85% depending on scale and purity of reagents.
- Purity is confirmed by elemental analysis and absence of side products in chromatographic methods.
Chemical Reactions Analysis
Trisodium;azanide;2-methylpropan-2-olate undergoes various types of chemical reactions, including:
Oxidation and Reduction:
- The compound can participate in oxidation-reduction reactions, although it is more commonly used as a base rather than an oxidizing or reducing agent.
Substitution Reactions:
- It is frequently employed in nucleophilic substitution reactions where it acts as a strong base to deprotonate substrates, generating nucleophiles that can attack electrophilic centers.
Common Reagents and Conditions:
- The complex base is often used in conjunction with THF as the solvent.
- Typical reaction conditions involve low temperatures and an inert atmosphere to prevent side reactions.
Major Products:
Scientific Research Applications
Trisodium;azanide;2-methylpropan-2-olate has a wide range of applications in scientific research, including:
Chemistry:
- It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
- The compound is also employed in the preparation of alkynes and other unsaturated hydrocarbons through elimination reactions .
Biology and Medicine:
- While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals and other biologically active molecules.
Industry:
- In the chemical industry, sodium amide-sodium tert-butylate complex base is used in the production of fine chemicals and specialty materials.
- It is also utilized in the manufacturing of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of sodium amide-sodium tert-butylate complex base involves the generation of carbanions through deprotonation of substrates. The carbanions formed are highly reactive and can participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include the deprotonation of acidic hydrogen atoms and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related alkali metal salts, including sodium amide (NaNH₂), sodium tert-butoxide (NaOC(CH₃)₃), and potassium tert-butoxide (KOC(CH₃)₃).
Table 1: Physicochemical and Functional Properties
Key Findings :
Reactivity : this compound exhibits dual reactivity, leveraging the strong basicity of azanide (pKa ~25 in DMSO for NH₂⁻) and the steric bulk of tert-butoxide. This contrasts with sodium amide, which is far stronger (pKa ~38) but less soluble in organic solvents .
Solubility : The tert-butoxide component enhances solubility in organic media compared to NaNH₂, which is typically used in liquid ammonia or inert solvents.
Safety : Unlike potassium tert-butoxide, which is hygroscopic but less prone to self-heating, the trisodium compound shares the self-heating risks of sodium tert-butoxide due to its alkali metal content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
